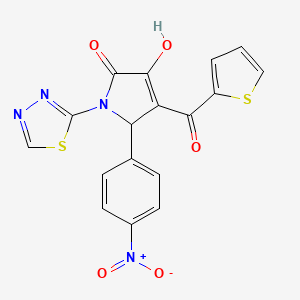

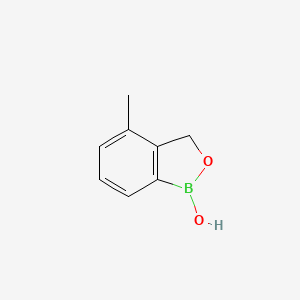

![molecular formula C15H15N3OS B3001951 N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172245-85-0](/img/structure/B3001951.png)

N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(benzo[b]thiophen-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide" is a pyrazole derivative that is likely to possess interesting chemical and biological properties due to its structural features. Pyrazole derivatives are known for their wide range of pharmacological activities, and the presence of a benzo[b]thiophene moiety could contribute to its binding affinity to various biological targets. The compound's structure suggests potential applications in medicinal chemistry, as it may interact with nucleotide proteins or other cellular components .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of various intermediates. For instance, similar compounds have been synthesized by ring closure reactions of prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium , or by reacting aminophenazone with different benzamides . The synthesis process is crucial as it can affect the yield, purity, and the possibility of introducing various substituents that can alter the compound's biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry. X-ray crystallography can provide detailed insights into the molecular conformation, as seen in closely related compounds where the pyrazole ring adopts an E-form and the crystal structure is stabilized by intermolecular hydrogen bonds . The dihedral angle between the pyrazole and thiophene rings can indicate the degree of conformational twisting, which can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which is often used to synthesize more complex heterocyclic systems . The reactivity of the compound can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can affect the compound's ability to participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of a benzo[b]thiophene moiety can affect the compound's lipophilicity, which is important for its potential as a drug candidate. The compound's stability can be assessed through thermal analysis, and its electronic structure can be studied using computational methods like DFT to predict its reactivity and interaction with biological targets .

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that the “electron pairs” on sulfur in thiophene are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative . This reactivity might play a role in its interaction with its targets.

Biochemical Pathways

Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science, indicating that they likely interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile might influence the compound’s bioavailability.

Result of Action

It’s known that thiophene derivatives have been reported to possess a wide range of therapeutic properties . For instance, certain benzothiophene derivatives have shown high antibacterial activity against S. aureus .

Action Environment

It’s known that the physicochemical properties of benzene and thiophene are remarkably similar , which might suggest that similar environmental factors could influence their action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-3-18-13(8-10(2)17-18)15(19)16-12-4-5-14-11(9-12)6-7-20-14/h4-9H,3H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGXFKYEQMKQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

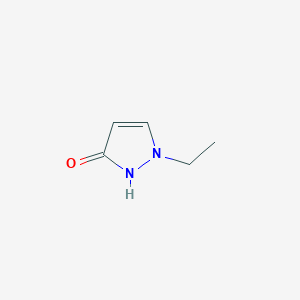

![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)

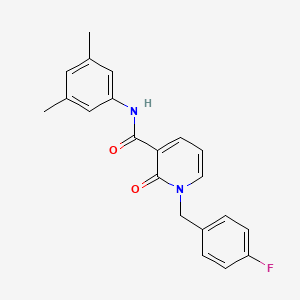

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)

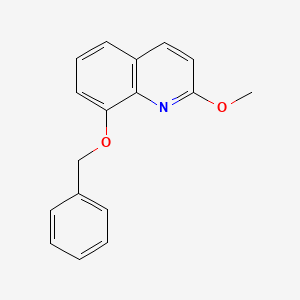

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)